molecular formula C17H17N3O4S2 B14924244 Methyl 1-(3-methoxypropyl)-4-oxo-2-sulfanyl-7-(thiophen-2-yl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 1-(3-methoxypropyl)-4-oxo-2-sulfanyl-7-(thiophen-2-yl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B14924244
M. Wt: 391.5 g/mol
InChI Key: UOGVNCYNEGIOJV-UHFFFAOYSA-N
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Description

METHYL 1-(3-METHOXYPROPYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-(3-METHOXYPROPYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves the regioselective reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of catalysts like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 1-(3-METHOXYPROPYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

METHYL 1-(3-METHOXYPROPYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 1-(3-METHOXYPROPYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its inhibitory response against the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 1-(3-METHOXYPROPYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is unique due to its specific structural features, such as the presence of a thienyl group and a sulfanyl group, which contribute to its distinct chemical and biological properties. These features differentiate it from other pyrimidine derivatives and thiazole compounds, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17N3O4S2

Molecular Weight

391.5 g/mol

IUPAC Name

methyl 1-(3-methoxypropyl)-4-oxo-2-sulfanylidene-7-thiophen-2-ylpyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C17H17N3O4S2/c1-23-7-4-6-20-14-13(15(21)19-17(20)25)10(16(22)24-2)9-11(18-14)12-5-3-8-26-12/h3,5,8-9H,4,6-7H2,1-2H3,(H,19,21,25)

InChI Key

UOGVNCYNEGIOJV-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C2=C(C(=CC(=N2)C3=CC=CS3)C(=O)OC)C(=O)NC1=S

Origin of Product

United States

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